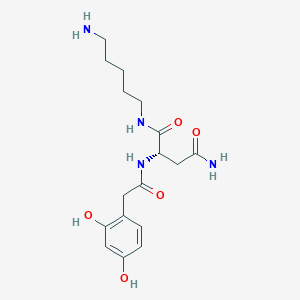

2,4-Dihydroxyphenylacetylasparaginyl cadaverine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

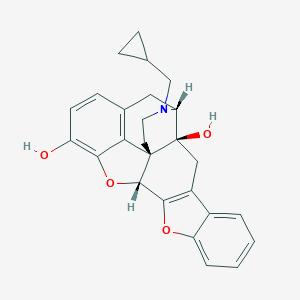

d-Tubocurarine is a toxic benzylisoquinoline alkaloid historically known for its use as an arrow poison by indigenous South Americans . It was first isolated by Harold King in 1935 and was used clinically to induce neuromuscular blockade during surgeries . d-Tubocurarine is a non-depolarizing neuromuscular blocking agent that works by inhibiting acetylcholine activity at the neuromuscular junction .

Métodos De Preparación

d-Tubocurarine is primarily obtained from the bark of the South American plant Chondrodendron tomentosum . The synthetic preparation of d-Tubocurarine involves several steps, including the extraction of the alkaloid from the plant material, followed by purification processes . Industrial production methods often involve the use of solvents like methanol and ethanol for extraction and purification .

Análisis De Reacciones Químicas

d-Tubocurarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of d-Tubocurarine can lead to the formation of quinone derivatives .

Aplicaciones Científicas De Investigación

d-Tubocurarine has been extensively studied for its applications in chemistry, biology, medicine, and industry. In medicine, it was historically used as a muscle relaxant during surgeries . In scientific research, d-Tubocurarine is used to study the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents . It is also used in pharmacological studies to investigate the interactions of alkaloids with nicotinic acetylcholine receptors .

Mecanismo De Acción

d-Tubocurarine exerts its neuromuscular blocking effects by inhibiting acetylcholine activity at the post-synaptic nicotinic receptors . It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes d-Tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker .

Comparación Con Compuestos Similares

d-Tubocurarine is often compared with other neuromuscular blocking agents such as rocuronium and cisatracurium . Unlike d-Tubocurarine, these newer agents have shorter durations of action and fewer side effects . Other similar compounds include bisbenzylisoquinoline alkaloids like BBIQA1 and BBIQA2, which have similar affinities to nicotinic acetylcholine receptors but differ in their potencies and mechanisms of action .

Propiedades

Número CAS |

112111-38-3 |

|---|---|

Fórmula molecular |

C17H26N4O5 |

Peso molecular |

366.4 g/mol |

Nombre IUPAC |

(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |

Clave InChI |

XAMAJKAMABMMPO-ZDUSSCGKSA-N |

SMILES isomérico |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |

SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

SMILES canónico |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

Sinónimos |

2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)

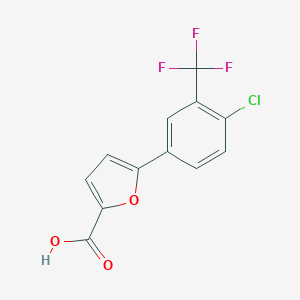

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)